[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Overview
Description
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a nitrophenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones.
Condensation Reaction: The final step involves the condensation of the furan derivative with the thiadiazole derivative in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further react to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiadiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidized Derivatives: Various oxidized products depending on the site of oxidation.
Reduced Derivatives: Amino derivatives formed from the reduction of the nitro group.
Substituted Derivatives: Various substituted products depending on the nature of the substituent and the site of substitution.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: The compound serves as a precursor for the synthesis of various novel heterocyclic compounds with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the reactions.
Biology
Antimicrobial Activity: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Anticancer Activity: It has shown potential anticancer activity in various in vitro and in vivo studies.
Medicine
Drug Development: The compound is being explored as a potential lead compound for the development of new drugs targeting various diseases, including infections and cancer.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate involves multiple molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit various enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Cell Cycle Arrest: The compound can induce cell cycle arrest at various phases, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound shares the furan and thiadiazole rings but differs in the presence of a thiazolidinone ring.
5-(2-nitrophenyl)-2-furyl)methylenehydrazinecarbothioamide: This compound shares the furan and nitrophenyl groups but differs in the presence of a hydrazinecarbothioamide group.
Uniqueness
Structural Complexity: [(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups.
Biological Activity: The compound exhibits a broad spectrum of biological activities, making it a versatile lead compound for drug development.
Properties
IUPAC Name |
[(2E)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydrazinyl] 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O5S/c16-15-19-18-13(27-15)7-14(22)26-20-17-8-9-5-6-12(25-9)10-3-1-2-4-11(10)21(23)24/h1-6,8,20H,7H2,(H2,16,19)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENWNQFNDPJKSJ-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNOC(=O)CC3=NN=C(S3)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NOC(=O)CC3=NN=C(S3)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.